Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazines with β-keto esters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester functional group can undergo hydrolysis, releasing the active pyrazole moiety, which can then exert its biological effects.
Comparison with Similar Compounds
- Methyl 2-(2-(2-chlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Methyl 2-(2-(2-bromophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Methyl 2-(2-(2-iodophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
Uniqueness: The presence of the fluorophenyl group in Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can enhance its potential as a drug candidate by improving its pharmacokinetic profile.
Biological Activity
Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, a compound belonging to the pyrazole class, has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C13H14FN2O3, and it features a pyrazole ring substituted with a fluorophenyl group and an acetyl moiety. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various bacterial strains. For instance, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
---|---|---|---|
7b | 0.22 | 0.25 | Bactericidal |
5a | Not specified | Not specified | Bactericidal |
Control (Ciprofloxacin) | Varies by strain | Varies by strain | Bactericidal |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC50 values of approximately 1.9 µg/mL against HCT116 and 2.3 µg/mL against MCF7 cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HCT116 | 1.9 |
Compound B | MCF7 | 2.3 |
Doxorubicin | HCT116 | 3.23 |
The mechanisms underlying the biological activities of these compounds include:
- Inhibition of DNA Gyrase : Some derivatives demonstrated potent inhibition of DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM, suggesting a mechanism that interferes with bacterial DNA replication .
- Antibiofilm Formation : The ability to inhibit biofilm formation was noted as a significant advantage over traditional antibiotics, enhancing their therapeutic potential against resistant strains .
- Low Hemolytic Activity : Toxicity assessments indicated low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to controls, which is promising for developing safe antimicrobial agents .
Case Studies
A notable case study investigated the efficacy of pyrazole derivatives in treating infections caused by resistant bacterial strains. The study utilized a combination therapy approach where these compounds were tested alongside conventional antibiotics like Ciprofloxacin and Ketoconazole, resulting in reduced MICs and enhanced antibacterial effects .
Properties
Molecular Formula |
C13H13FN2O3 |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
methyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13FN2O3/c1-8-9(7-12(17)19-2)13(18)16(15-8)11-6-4-3-5-10(11)14/h3-6,15H,7H2,1-2H3 |
InChI Key |
ANUWHOALVCTNAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2F)CC(=O)OC |
Origin of Product |
United States |
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